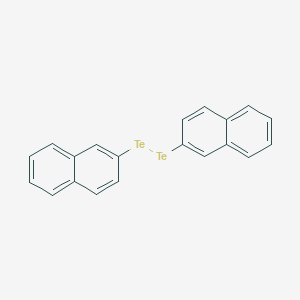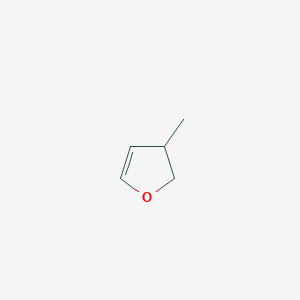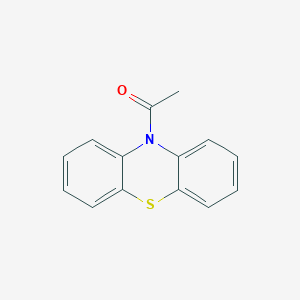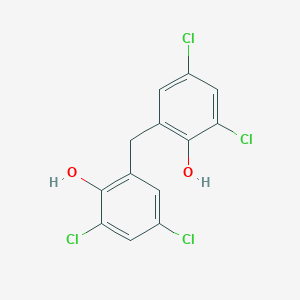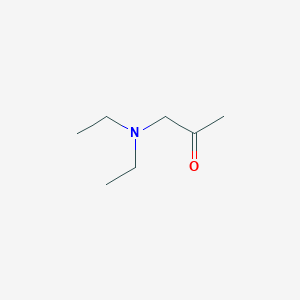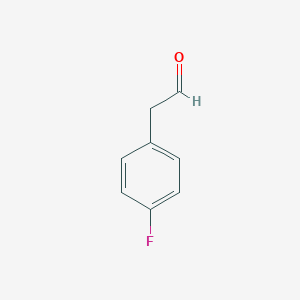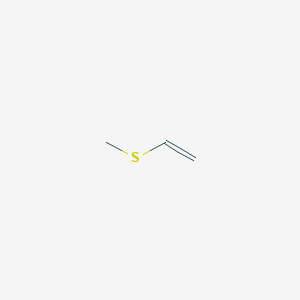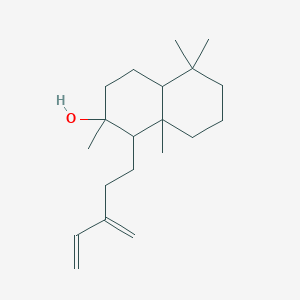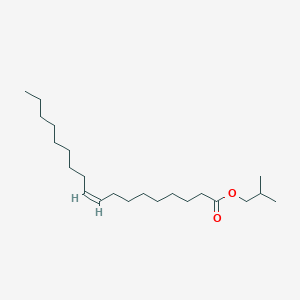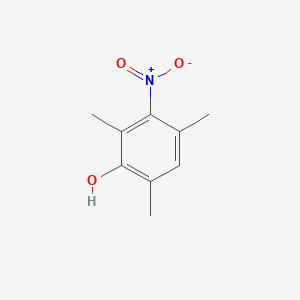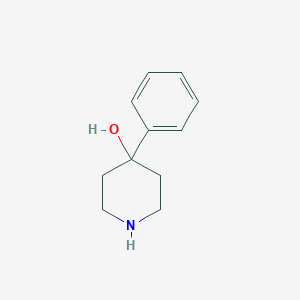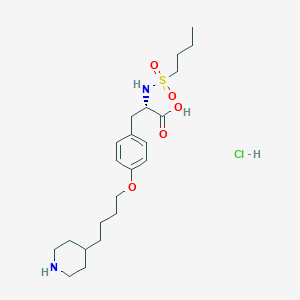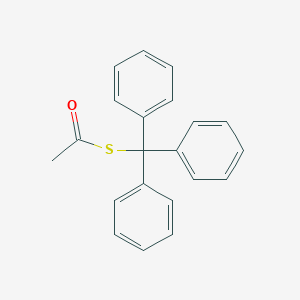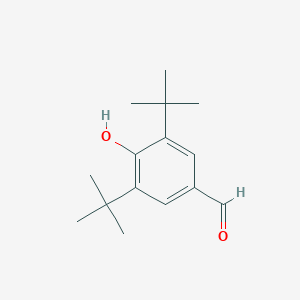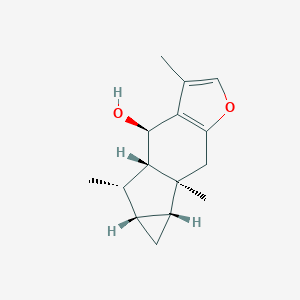
beta-Dihydrolindenenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Dihydrolindenenol is a chemical compound that belongs to the class of sesquiterpenes. It is a colorless liquid that is insoluble in water but soluble in organic solvents. Beta-Dihydrolindenenol has been studied extensively due to its potential uses in scientific research.
Wirkmechanismus
The mechanism of action of beta-Dihydrolindenenol is not fully understood. However, studies have shown that it can interact with various cellular targets, including enzymes and receptors. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to interact with the cannabinoid receptors, which are involved in pain perception and immune function.
Biochemische Und Physiologische Effekte
Beta-Dihydrolindenenol has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators. It has also been shown to have antimicrobial effects by inhibiting the growth of bacteria and fungi. Additionally, it has been shown to have anticancer effects by inducing cell death in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using beta-Dihydrolindenenol in lab experiments is its potential for use in the development of new drugs and therapies. It has also been shown to have a relatively low toxicity profile, making it a safer alternative to other compounds. However, one of the limitations of using beta-Dihydrolindenenol is its limited availability and high cost.
Zukünftige Richtungen
There are several future directions for the study of beta-Dihydrolindenenol. One area of interest is the development of new drugs and therapies based on its properties. Another area of interest is the study of its potential uses in the treatment of various diseases, including cancer and inflammatory diseases. Additionally, further research is needed to better understand its mechanism of action and cellular targets.
Synthesemethoden
Beta-Dihydrolindenenol can be synthesized through various methods, including the use of chemical reagents and enzymatic reactions. One of the most common methods is the oxidation of alpha-humulene, which is a natural sesquiterpene found in hops. The oxidation is typically carried out using a combination of sodium hypochlorite and acetic acid. Another method involves the use of enzymes, such as cytochrome P450 enzymes, to catalyze the conversion of alpha-humulene to beta-Dihydrolindenenol.
Wissenschaftliche Forschungsanwendungen
Beta-Dihydrolindenenol has been used extensively in scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, antimicrobial, and anticancer properties. It has also been shown to have potential uses in the development of new drugs and therapies.
Eigenschaften
CAS-Nummer |
1618-84-4 |
|---|---|
Produktname |
beta-Dihydrolindenenol |
Molekularformel |
C15H20O2 |
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
(1S,2R,9S,10R,12R,13S)-4,9,13-trimethyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-ol |
InChI |
InChI=1S/C15H20O2/c1-7-6-17-11-5-15(3)10-4-9(10)8(2)13(15)14(16)12(7)11/h6,8-10,13-14,16H,4-5H2,1-3H3/t8-,9+,10+,13+,14-,15-/m0/s1 |
InChI-Schlüssel |
KOUSZLSRRSPESN-ZKNHQXDVSA-N |
Isomerische SMILES |
C[C@H]1[C@H]2C[C@H]2[C@]3([C@H]1[C@H](C4=C(C3)OC=C4C)O)C |
SMILES |
CC1C2CC2C3(C1C(C4=C(C3)OC=C4C)O)C |
Kanonische SMILES |
CC1C2CC2C3(C1C(C4=C(C3)OC=C4C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



